molecular formula C6H7F2NO2 B2385416 [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol CAS No. 861136-15-4

[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol

Cat. No.: B2385416
CAS No.: 861136-15-4
M. Wt: 163.124
InChI Key: YSVDZXOPVMFSQB-UHFFFAOYSA-N
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Description

[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol: is a chemical compound with the molecular formula C6H7F2NO2 and a molecular weight of 163.12 g/mol It is characterized by the presence of an isoxazole ring substituted with a difluoroethyl group and a methanol group

Scientific Research Applications

Chemistry: In chemistry, [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential biological activities. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of molecules, making it a valuable scaffold in drug discovery .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The isoxazole ring is a common motif in many bioactive compounds, and its incorporation into drug candidates can lead to the development of new treatments for various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials .

Safety and Hazards

The safety information for “[5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol” includes several hazard statements: H226, H315, H319, H335 . These codes correspond to flammable liquid and vapor (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the difluoroethyl group and a hydroxylamine derivative to form the isoxazole ring . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halides, ethers.

Mechanism of Action

The mechanism of action of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets . These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

    [5-(1,1-Difluoroethyl)isoxazole-4-carboxylic acid]: Similar structure with a carboxylic acid group instead of a methanol group.

    [5-(1,1-Difluoroethyl)isoxazole-3-amine]: Similar structure with an amine group instead of a methanol group.

    [5-(1,1-Difluoroethyl)isoxazole-3-thiol]: Similar structure with a thiol group instead of a methanol group.

Uniqueness: The uniqueness of [5-(1,1-Difluoroethyl)isoxazol-3-yl]methanol lies in its combination of the difluoroethyl group and the isoxazole ring with a methanol group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[5-(1,1-difluoroethyl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2NO2/c1-6(7,8)5-2-4(3-10)9-11-5/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDZXOPVMFSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NO1)CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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